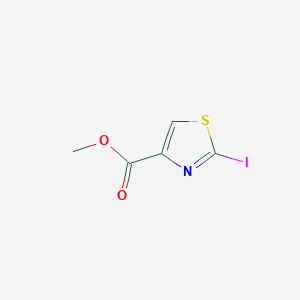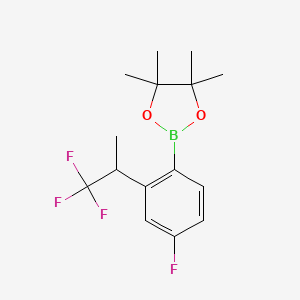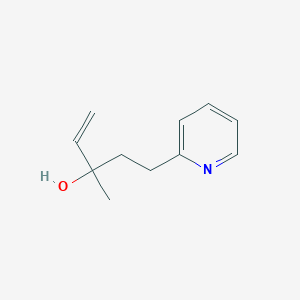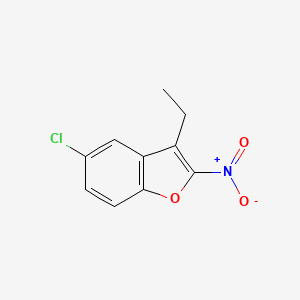
5-Chloro-3-ethyl-2-nitro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-ethyl-2-nitro-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position, an ethyl group at the 3rd position, and a nitro group at the 2nd position on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-ethyl-2-nitro-1-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with the desired substituents.
Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been developed to enhance reaction efficiency and reduce reaction times . These methods are particularly useful for producing large quantities of benzofuran derivatives for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-ethyl-2-nitro-1-benzofuran undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Reduction of the nitro group: results in the formation of 5-Chloro-3-ethyl-2-amino-1-benzofuran.
Substitution of the chlorine atom: can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-ethyl-2-nitro-1-benzofuran has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethyl-2-nitro-1-benzofuran depends on its specific application. In biological systems, benzofuran derivatives can interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The chlorine atom and ethyl group can also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
5-Chloro-2-nitrobenzofuran: Similar structure but lacks the ethyl group at the 3rd position.
3-Ethyl-2-nitrobenzofuran: Similar structure but lacks the chlorine atom at the 5th position.
5-Chloro-3-ethylbenzofuran: Similar structure but lacks the nitro group at the 2nd position.
Uniqueness: 5-Chloro-3-ethyl-2-nitro-1-benzofuran is unique due to the specific combination of substituents on the benzofuran ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
33094-75-6 |
|---|---|
Molecular Formula |
C10H8ClNO3 |
Molecular Weight |
225.63 g/mol |
IUPAC Name |
5-chloro-3-ethyl-2-nitro-1-benzofuran |
InChI |
InChI=1S/C10H8ClNO3/c1-2-7-8-5-6(11)3-4-9(8)15-10(7)12(13)14/h3-5H,2H2,1H3 |
InChI Key |
PUGOGUAIRFEAQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC2=C1C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-6-methoxybenzo[d]isoxazol-3-ylamine](/img/structure/B14017240.png)
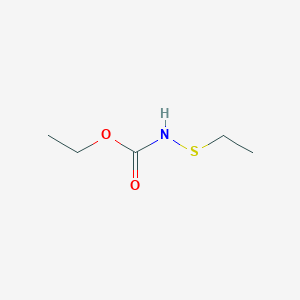
![2-Chloro-5,6-dihydrospiro[cyclopenta[B]thiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B14017252.png)
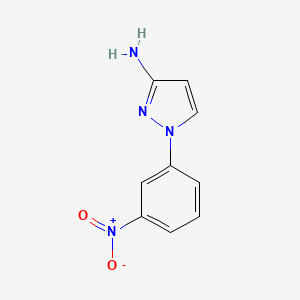
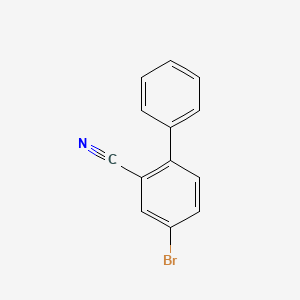
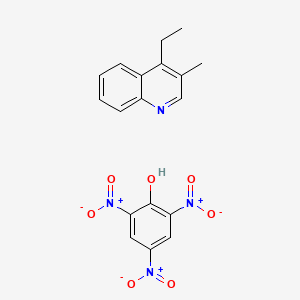
![5H-Dibenzo[a,i]carbazole, 6,13-dihydro-](/img/structure/B14017277.png)
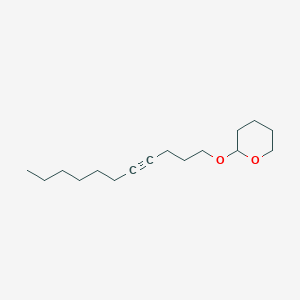
![4-Methyl-N-[(4-nitrophenyl)(diphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14017288.png)
![[(1R,5R,13R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate](/img/structure/B14017291.png)
